N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide
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Overview
Description
“N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide” is a complex organic compound that features a combination of fluorophenyl, sulfonyl, tetrahydroquinoline, and tolyloxyacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide” typically involves multi-step organic reactions. A common approach might include:
Formation of the tetrahydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.
Introduction of the sulfonyl group: This step might involve sulfonylation using a sulfonyl chloride in the presence of a base.
Attachment of the fluorophenyl group: This could be done via a nucleophilic aromatic substitution reaction.
Formation of the tolyloxyacetamide moiety: This step might involve the reaction of an o-tolyl alcohol with chloroacetyl chloride, followed by amide formation with the tetrahydroquinoline derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The fluorophenyl group could participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be used.
Substitution: Electrophilic aromatic substitution might involve reagents like nitric acid, sulfuric acid, or halogens.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while substitution could introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology
Biologically, the compound might be investigated for its potential as a drug candidate. Its structure suggests it could interact with specific enzymes or receptors, making it a potential inhibitor or modulator of biological pathways.
Medicine
In medicine, the compound could be explored for its therapeutic potential. It might exhibit activity against certain diseases or conditions, particularly those involving the pathways it targets.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide” would depend on its specific interactions with biological targets. It might act by binding to a particular enzyme or receptor, inhibiting its activity, and thereby modulating a biological pathway. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(o-tolyloxy)acetamide
- N-(1-((4-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(o-tolyloxy)acetamide
- N-(1-((4-methylphenyl)sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-(o-tolyloxy)acetamide
Uniqueness
The presence of the fluorophenyl group in “N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-(2-methylphenoxy)acetamide” might confer unique properties, such as increased metabolic stability or enhanced binding affinity to certain biological targets. This could make it more effective or selective compared to similar compounds.
Properties
IUPAC Name |
N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O4S/c1-17-5-2-3-7-23(17)31-16-24(28)26-20-11-8-18-6-4-14-27(22(18)15-20)32(29,30)21-12-9-19(25)10-13-21/h2-3,5,7-13,15H,4,6,14,16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGUKRJIHPPXFOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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